tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a morpholine derivative that has applications in various fields of scientific research and industry. The compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate with hydrochloric acid The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride
- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is unique due to its specific structure, which includes a tert-butyl group and an aminomethyl group attached to a morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Biological Activity
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₀H₂₁ClN₂O₃
- Molecular Weight : Approximately 236.75 g/mol
- CAS Number : 475106-18-4
The compound possesses a tert-butyl group, an aminomethyl substituent on a morpholine ring, and a carboxylate functional group, which contribute to its solubility and reactivity in biological systems .
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the levels of substrates and products within the cell.
- Receptor Modulation : Interaction with receptors can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, possibly through the modulation of cytokine release .
- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
Study 1: Anti-inflammatory Effects
In a controlled study involving murine models, this compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a significant reduction in IL-6 levels post-treatment compared to control groups, demonstrating its anti-inflammatory potential .
Study 2: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of the compound on several cancer cell lines using an MTT assay. Results showed that at concentrations above 50 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | CAS Number | Biological Activity | Unique Aspects |
---|---|---|---|
Tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | Not Available | Moderate cytotoxicity | Different side chain affects reactivity |
(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-79-8 | Lower activity than target compound | Enantiomeric form may alter efficacy |
(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride | 1956436-67-1 | Higher solubility; varied pharmacokinetics | Hydrochloride form enhances bioavailability |
Future Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Exploration of its efficacy in vivo using various disease models.
- Development of derivatives to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;/h8H,4-7,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSFWBOOABKQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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